molecular formula C15H14BrFN2O B14102968 5-bromo-2-[C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol

5-bromo-2-[C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol

Cat. No.: B14102968
M. Wt: 337.19 g/mol
InChI Key: YBTPGAKOWHNJQJ-UHFFFAOYSA-N
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Description

5-bromo-2-[C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol is a complex organic compound that features a bromine atom, an ethyl group, and a fluoroanilino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a phenol derivative, followed by the introduction of the ethyl group and the fluoroanilino group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the fluoroanilino moiety can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

5-bromo-2-[C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-bromo-2-[C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-fluoroaniline: Shares the bromine and fluoroanilino groups but lacks the ethyl and carbonimidoyl groups.

    5-bromo-4-fluoro-2-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

    N-acetyl 5-bromo-2-fluoroaniline: Contains an acetyl group instead of the carbonimidoyl group.

Uniqueness

5-bromo-2-[C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol is unique due to the presence of the carbonimidoyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a wider range of chemical reactions and exhibit specific biological activities not seen in similar compounds.

Properties

IUPAC Name

5-bromo-2-[C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c1-2-14(13-8-3-10(16)9-15(13)20)19-18-12-6-4-11(17)5-7-12/h3-9,18,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTPGAKOWHNJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC1=CC=C(C=C1)F)C2=C(C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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